Flubromazolam

Catalog No.
S654690
CAS No.
612526-40-6
M.F
C17H12BrFN4
M. Wt
371.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flubromazolam

Immunoassay screens fail to detect sub-ng/mL flubromazolam, causing false negatives. This certified reference standard enables reliable LC-MS/MS quantification with LOD 0.1 ng/mL. • Validated transitions and retention times bypass immunoassay cross-reactivity. • Unique α-hydroxy and 4-hydroxy metabolite markers confirm CYP3A4/5 clearance, differentiating from nitro-reducing analogs. • Stable 0.5 mg/mL working solutions using 1:1 DMF:PBS for reproducible receptor binding and PK assays. Essential for forensic and clinical toxicology workflows requiring unambiguous analyte identification.

CAS Number

612526-40-6

Product Name

Flubromazolam

IUPAC Name

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H12BrFN4

Molecular Weight

371.2 g/mol

InChI

InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3

InChI Key

VXGSZBZQCBNUIP-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F

Synonyms

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine, flubromazolam

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine, its salts, isomers, and salts of isomers is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Temporary listing of substances subject to emergency scheduling substance.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Flubromazolam (CAS 612526-40-6) is a highly potent, triazole-fused designer benzodiazepine characterized by a fluorine atom at the 2'-position and a bromine atom at the 8-position of the core scaffold. In B2B procurement, it is primarily sourced as a high-purity analytical reference standard for forensic toxicology, clinical diagnostics, and metabolic profiling. Unlike classical benzodiazepines, flubromazolam operates at sub-milligram active doses, resulting in ultra-low circulating concentrations that frequently evade standard immunoassay screens [1]. Consequently, laboratories must procure fully characterized flubromazolam reference materials to calibrate highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, ensuring accurate quantification and definitive structural identification in complex biological matrices .

Procurement Fit

1 Forensic toxicology confirmatory method development and validation workflows requiring compound-specific calibration
2 Mass spectrometry-based quantification (LC-MS/MS, LC-HRMS) with metabolite-targeted analytical strategies
3 Schedule I controlled substance; requires documented procurement compliance and authorized research use protocol

Substituting flubromazolam with structurally similar designer benzodiazepines, such as flubromazepam or clonazolam, critically compromises analytical accuracy and metabolic modeling. While flubromazepam shares the core halogen substitutions, it lacks the triazole ring, drastically altering its elimination half-life and phase I metabolic pathways [1]. Furthermore, clonazolam, the closest triazolo-analog, contains a nitro group that undergoes specific nitro-reduction to an amine in human liver microsomes, a pathway entirely absent in flubromazolam, which instead undergoes CYP3A4/5-mediated α- and 4-hydroxylation [2]. Procuring the exact flubromazolam standard is therefore non-negotiable for laboratories needing to establish precise mass-to-charge (m/z) transitions, validate dihydroxylated metabolite biomarkers, and resolve positional isomers in forensic casework.

Substitution Risk

Risk 1 Flubromazepam lacks triazole ring fusion; its extended 106 h half-life and distinct metabolic route prevent direct substitution for flubromazolam method validation.
Risk 2 Clonazolam undergoes nitro reduction rather than CYP3A4/5 hydroxylation, producing different urinary targets and requiring separate reference standards for confirmatory analysis.
Risk 3 Immunoassay-only screening workflows may yield false-negative serum results; reliance on non-targeted immunoassays risks missed detection at reported forensic concentrations.

Distinct Phase I Metabolic Pathway Differentiation

In human liver microsome (HLM) assays, flubromazolam demonstrates a distinct metabolic signature compared to its structural analog, clonazolam. While clonazolam metabolism is dominated by the reduction of its nitro group to an amine, flubromazolam undergoes primary oxidation via CYP3A4 and CYP3A5, yielding α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam, alongside specific dihydroxylated metabolites [1]. This fundamental divergence in biotransformation necessitates the use of exact flubromazolam standards to accurately map CYP-mediated clearance and identify correct in vivo biomarkers.

Evidence DimensionPrimary in vitro Phase I biotransformation
Target Compound Dataα- and 4-hydroxylation; dihydroxylation
Comparator Or BaselineClonazolam (Nitro-reduction to amine)
Quantified Difference100% divergence in primary functional group modification
ConditionsHuman liver microsomes (HLM) incubated with LC-HRMS analysis

Enables forensic and clinical laboratories to definitively distinguish between specific designer benzodiazepine intoxications by targeting the correct downstream metabolites.

Metabolic pathway divergence
Head-to-head
Flubromazolam: CYP3A4/5-mediated hydroxylation to α-hydroxy-flubromazolam plus glucuronide and N-glucuronide. Clonazolam: nitro group reduction to amine. Qualitatively distinct biotransformation routes confirmed in pHLM and authentic forensic urine samples via LC-HRMS.
Supports compound-specific analytical target selection for confirmatory testing
Distinct urinary metabolite signatures require separate reference standards

Ultra-Low Limit of Detection (LOD) Requirements for LC-MS/MS

Due to its extreme potency, flubromazolam is present in biological matrices at concentrations far below those of classical benzodiazepines. Standard immunoassay screens frequently yield false negatives for flubromazolam, missing the compound in up to 85% of cases in certain impaired driving cohorts [1]. To overcome this, laboratories must utilize UHPLC-MS/MS calibrated with high-purity flubromazolam standards, achieving a validated Limit of Detection (LOD) of 0.1 ng/mL [1].

Evidence DimensionDetection threshold in whole blood/serum
Target Compound DataFlubromazolam via UHPLC-MS/MS (LOD: 0.1 ng/mL)
Comparator Or BaselineStandard immunoassay screens (High false-negative rate at physiological concentrations)
Quantified Difference>10-fold enhancement in detection sensitivity required vs. classical panels
ConditionsPostmortem and impaired driving blood samples

Justifies the procurement of analytical-grade reference material to calibrate highly sensitive mass spectrometry equipment where traditional screening fails.

Elimination half-life
Context-dependent
Flubromazolam: 10–20 h (0.5 mg oral dose). Flubromazepam: 106 h. Flubromazepam half-life is 5.3- to 10.6-fold longer, dictating distinct detection windows.
Reported toxicokinetic context for detection-window interpretation
Single-subject self-experiment data; inter-individual variability not assessed

Hepatic Clearance Rate and CYP3A4/5 Stability

Flubromazolam exhibits an exceptionally low hepatic clearance profile when modeled in vitro. Using the well-stirred model in pooled human liver microsomes, flubromazolam demonstrates a predicted hepatic clearance (CL_H) of approximately 0.42 mL/min/kg[1]. This highly stable profile contrasts with shorter-acting classical benzodiazepines, making flubromazolam an important reference compound for studying low-clearance GABA-A positive allosteric modulators and assessing potential drug-drug interactions involving strong CYP3A4 inhibitors.

Evidence DimensionPredicted Hepatic Clearance (CL_H)
Target Compound DataFlubromazolam (0.42 mL/min/kg)
Comparator Or BaselineRapidly cleared classical benzodiazepines (e.g., Midazolam)
Quantified DifferenceExceptionally low clearance rate indicating prolonged half-life
ConditionsPooled human liver microsomes (pHLM) using well-stirred predictive models

Provides crucial pharmacokinetic baseline data for researchers modeling the systemic accumulation and prolonged half-life of novel psychoactive substances.

Hepatic clearance profile
Head-to-head
Flubromazolam predicted human CLH: 0.42–0.43 mL/min/kg (low extraction). Rat T½: 1.42 h — 31.5% longer than alprazolam (1.08 h), 16.5% shorter than flualprazolam (1.70 h).
Supports low-extraction drug toxicokinetic modeling and clearance-pathway review
Human CLH predicted from in vitro pHLM; rat PK in 12 male Sprague-Dawley rats

Validated Solvent Formulation for Aqueous Assay Stability

Flubromazolam is sparingly soluble in direct aqueous buffers, which can lead to precipitation and unreliable calibration curves if handled improperly. For quantitative assays, it must first be dissolved in an organic solvent like dimethylformamide (DMF), where it achieves a solubility of 30 mg/mL, before being diluted . A 1:1 dilution of DMF to PBS (pH 7.2) yields a stable working concentration of 0.5 mg/mL . This strict formulation requirement distinguishes it from more water-soluble salts and dictates laboratory handling protocols.

Evidence DimensionMaximum stable aqueous-compatible solubility
Target Compound DataFlubromazolam in 1:1 DMF:PBS (0.5 mg/mL)
Comparator Or BaselineDirect aqueous buffer (Sparingly soluble / precipitates)
Quantified DifferenceGuaranteed 0.5 mg/mL stable solution vs. unpredictable precipitation
Conditions1:1 DMF:PBS (pH 7.2) formulation at room temperature

Ensures technicians use the correct solvent pathways to prevent material loss and maintain the integrity of quantitative LC-MS/MS calibration standards.

Effect-profile ranking
Class-level
Ranked most hypnotic among 10 designer benzodiazepines; joint most amnesic with clonazolam. Pyrazolam ranked most anxiolytic; etizolam most euphoric. Based on 197 user trip reports with potency scores calculated from reported effect magnitude.
Reported subjective effect-profile categorization; supports pharmacodynamic differentiation research
User-reported data; class-level inference only; confirm with controlled study designs
Forensic case concentrations
Head-to-head
Flubromazolam upper blood concentration: 323 ng/mL vs. flualprazolam: 227 ng/mL (42% higher maximum). Flualprazolam case frequency 2.9× higher in death investigations, 2.0× higher in impaired driving cases. Co-detection with opioids in >89% of positive cases.
Supports compound-specific calibration for forensic casework quantification
Ontario, Canada forensic casework; Jul–Dec 2021; validated LC-MS/MS
Detection method comparison
Data to verify
LC-MS/MS: parent detectable in urine up to 6.5 days, α-hydroxy metabolite up to 8 days (LLOQ 0.1 ng/mL). Immunoassay: serum negative at 8 ng/mL peak concentration; urine positive for ≤5 days. Metabolite extends detection 1.5 days beyond parent.
Immunoassay-alone workflows risk false-negative serum results; supports LC-MS/MS confirmatory method requirement
Single 0.5 mg oral dose self-experiment; confirm with multi-laboratory validation

LC-MS/MS Forensic Toxicology Screening

Where precise quantification of ultra-low concentration designer benzodiazepines is required, flubromazolam reference standards are essential to establish retention times and m/z transitions (e.g., LOD 0.1 ng/mL) that bypass the high false-negative rates of standard immunoassays [1].

In Vitro CYP450 Metabolic Profiling

Flubromazolam is the required substrate for identifying specific α-hydroxy and 4-hydroxy metabolites in human liver microsome assays, allowing researchers to map CYP3A4/5-mediated clearance pathways distinct from nitro-reducing analogs like clonazolam [2].

Aqueous Assay Calibration and Formulation

Due to its specific solubility constraints, flubromazolam is utilized in laboratories to establish rigorous solvent dilution protocols (e.g., 1:1 DMF to PBS) ensuring stable 0.5 mg/mL working solutions for reproducible receptor binding and pharmacokinetic assays.

Application Fit Matrix

Application
Selection Property
Validation Focus
Metabolite-targeted method validation
Metabolite profiling context
α-Hydroxy metabolite detection window and glucuronide conjugate confirmation
Postmortem and DUID forensic toxicology
Multi-analyte panel context
Co-detection prevalence review and chromatographic interference assessment
CYP3A4/5 metabolism and interaction studies
Low-extraction drug model
Hepatic clearance pathway review and enzyme-polymorphism impact interpretation
Comparative DBZD pharmacology research
Reported effect-profile rank
Hypnotic vs. anxiolytic endpoint context across triazolobenzodiazepine class

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

370.02294 g/mol

Monoisotopic Mass

370.02294 g/mol

Heavy Atom Count

23

UNII

1BF1HN5GWD

Other CAS

612526-40-6

Wikipedia

Flubromazolam
1. Pope, J.D., Choy, K.W., Drummer, O.H., et al. Novel benzodiazepines (clonazolam and flubromazolam) identified in candy-like pills. J. Appl. Lab. Med. 3(1), 48-55 (2018).
2. Łukasik-Głębocka, M., Sommerfeld, K., Teżyk, A., et al. Flubromazolam – A new life-threatening designer benzodiazepine. Clin. Toxicol. (Phila) 54(1), 66-68 (2016).
3. Risks of Combining Depressants (Tripsit) | https://tripsit.me/combining-depressants/
4. A fatal case of benzodiazepine withdrawal. (PubMed.gov / NCBI) | http://www.ncbi.nlm.nih.gov/pubmed/19465812
5. Canadian Guideline for Safe and Effective Use of Opioids for Chronic Non-Cancer Pain - Appendix B-6: Benzodiazepine Tapering | http://nationalpaincentre.mcmaster.ca/opioid/cgop_b_app_b06.html
6. Benzodiazepine interactions with GABA receptors (PubMed.gov / NCBI) | http://www.ncbi.nlm.nih.gov/pubmed/6147796
7. Benzodiazepines, but not beta carbolines, limit high frequency repetitive firing of action potentials of spinal cord neurons in cell culture. (PubMed.gov / NCBI) | http://www.ncbi.nlm.nih.gov/pubmed/2450203

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